
Trimethylsilyl 2-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-sulfanylpropanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-sulfanylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2-sulfanylpropanoate typically involves the reaction of 2-sulfanylpropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-sulfanylpropanoic acid+trimethylchlorosilane→trimethylsilyl 2-sulfanylpropanoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Trimethylsilyl 2-sulfanylpropanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organosilicon compounds.
Mécanisme D'action
The mechanism of action of trimethylsilyl 2-sulfanylpropanoate involves the reactivity of the trimethylsilyl group and the sulfanyl group. The trimethylsilyl group can act as a protecting group, while the sulfanyl group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl cyanide: Another organosilicon compound with a trimethylsilyl group.
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Trimethylsilyl acetate: Similar in structure but with an acetate group instead of a sulfanyl group.
Propriétés
Numéro CAS |
6398-66-9 |
|---|---|
Formule moléculaire |
C6H14O2SSi |
Poids moléculaire |
178.33 g/mol |
Nom IUPAC |
trimethylsilyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H14O2SSi/c1-5(9)6(7)8-10(2,3)4/h5,9H,1-4H3 |
Clé InChI |
NKQQXEMDNDSTSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O[Si](C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


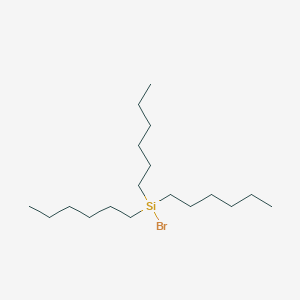
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
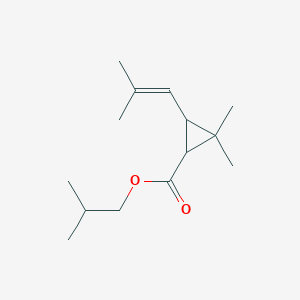

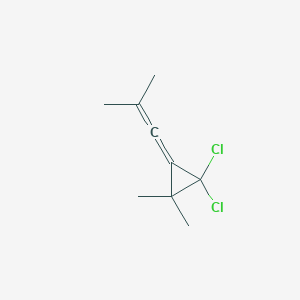

![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
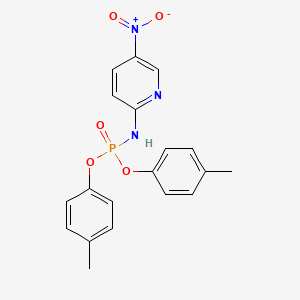
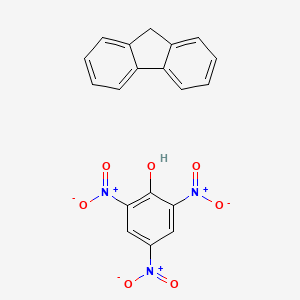
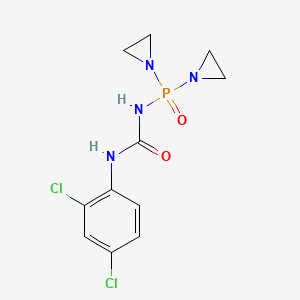
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
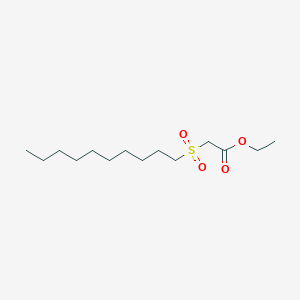
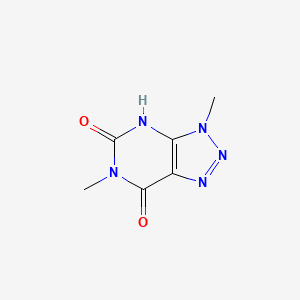
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
